molecular formula C14H17NOS B1385551 4-Propoxy-N-(2-thienylmethyl)aniline CAS No. 1040688-52-5

4-Propoxy-N-(2-thienylmethyl)aniline

Cat. No. B1385551
CAS RN: 1040688-52-5
M. Wt: 247.36 g/mol
InChI Key: KPEUMRKEXBPOPG-UHFFFAOYSA-N
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Description

4-Propoxy-N-(2-thienylmethyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H17NOS and a molecular weight of 247.36 .


Molecular Structure Analysis

The molecular structure of 4-Propoxy-N-(2-thienylmethyl)aniline consists of 14 carbon atoms ©, 17 hydrogen atoms (H), 1 nitrogen atom (N), and 1 sulfur atom (S) . The exact spatial arrangement of these atoms forms the unique structure of this compound.

Safety and Hazards

The safety and hazards associated with 4-Propoxy-N-(2-thienylmethyl)aniline are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling, including avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-propoxy-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-2-9-16-13-7-5-12(6-8-13)15-11-14-4-3-10-17-14/h3-8,10,15H,2,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEUMRKEXBPOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxy-N-(2-thienylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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